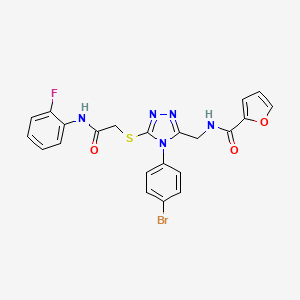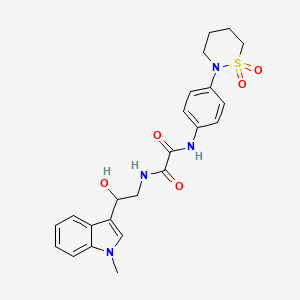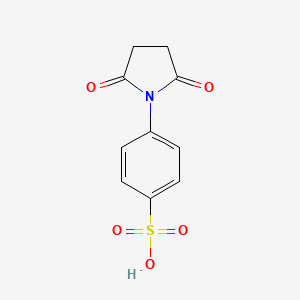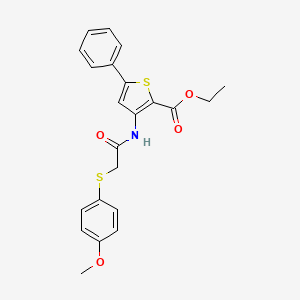
N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of N-(4-bromophenyl)furan-2-carboxamide, which is a molecule that has been synthesized and studied for its potential antibacterial activities. The specific compound mentioned includes additional functional groups, such as a triazole ring and a fluorophenylamino moiety, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of the core structure, N-(4-bromophenyl)furan-2-carboxamide, involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding the product with high efficiency (94%) . This core structure can then be further modified to introduce additional functional groups, such as the triazole and fluorophenylamino groups mentioned in the compound of interest. The synthesis likely involves additional steps, such as the formation of the triazole ring via a cyclization reaction and the introduction of the fluorophenylamino group through a nucleophilic substitution or coupling reaction.
Molecular Structure Analysis
The molecular structure of the compound includes several distinct functional groups: a furan ring, a bromophenyl group, a triazole ring, and a fluorophenylamino group. These groups are likely to influence the compound's reactivity and interaction with biological targets. The presence of the bromine atom suggests potential for further reactions, such as cross-coupling, to modify the molecule further .
Chemical Reactions Analysis
The bromophenyl group in the core structure of N-(4-bromophenyl)furan-2-carboxamide is reactive and can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful method for creating carbon-carbon bonds . This reaction can be used to attach various aryl groups to the core structure, potentially leading to a diverse array of derivatives with different biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the general properties of such compounds can be inferred. The presence of the furan ring and the amide linkage suggests moderate polarity, which may affect solubility in organic solvents and water. The bromine and fluorine atoms contribute to the molecule's overall dipole moment, potentially affecting its interaction with biological membranes and proteins.
Relevant Case Studies
The antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide and its analogues have been investigated against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The compound showed significant activity, particularly against NDM-positive A. baumannii, and was validated through docking studies and molecular dynamics simulations, highlighting its potential as a lead compound for developing new antibacterial agents.
In another study, derivatives of furan-2-yl compounds were synthesized and evaluated for their antidepressant and antianxiety activities . Although the specific compound was not mentioned, this study provides insight into the potential pharmacological applications of furan-2-yl derivatives, which could extend to the compound of interest given its structural similarities.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on similar compounds to "N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide" has shown promising antimicrobial and antifungal properties. For instance, studies on azole derivatives, including 1,2,4-triazole compounds, have highlighted their effectiveness against various microorganisms. Compounds synthesized from furan-2-carbohydrazide have displayed activity against tested microbes, suggesting potential applications in combating microbial infections (Başoğlu et al., 2013). Similarly, derivatives synthesized from furan-2-carboxylic acid or its methyl ester have been explored for their heterocyclic structures, contributing to the synthesis of compounds with potential biological activities (Gorak et al., 2009).
Antioxidant and Anticancer Activity
Compounds bearing the 1,2,4-triazole motif, similar in structure to the compound , have also been investigated for their antioxidant and anticancer activities. A study involving novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has demonstrated significant antioxidant activity, comparable to that of well-known antioxidants like ascorbic acid. Moreover, these compounds have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer treatment (Tumosienė et al., 2020).
Anti-avian Influenza Virus Activity
Another area of interest is the antiviral activity of related compounds, particularly against the H5N1 avian influenza virus. A study on derivatives of 3-(4-bromophenyl)azo-5-phenyl-2(3H)-furanone has shown promising antiviral activity, suggesting potential applications in the development of antiviral drugs (Flefel et al., 2012).
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN5O3S/c23-14-7-9-15(10-8-14)29-19(12-25-21(31)18-6-3-11-32-18)27-28-22(29)33-13-20(30)26-17-5-2-1-4-16(17)24/h1-11H,12-13H2,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKCNHRFCIRWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)


![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)
![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)



![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)